molecular formula C7H9NO2 B6211253 3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one CAS No. 1596863-12-5

3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B6211253
CAS No.: 1596863-12-5
M. Wt: 139.2
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Description

3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one (IUPAC name: 3-prop-2-ynyl-1,3-oxazolidin-2-one) is a five-membered heterocyclic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.125 g/mol . Its structure features an oxazolidin-2-one core substituted with a propargyl (but-3-yn-2-yl) group, which introduces an alkyne functionality. This alkyne group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and other alkyne-specific reactions, making the compound valuable in medicinal chemistry and materials science.

Properties

CAS No.

1596863-12-5

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Propargyl-Substituted β-Amino Alcohols

Propargylamines, such as but-3-yn-2-ylamine, react with ethylene oxide or epichlorohydrin to yield β-amino alcohols. For example:

But-3-yn-2-ylamine+EpichlorohydrinN-(but-3-yn-2-yl)-β-amino alcohol\text{But-3-yn-2-ylamine} + \text{Epichlorohydrin} \rightarrow \text{N-(but-3-yn-2-yl)-β-amino alcohol}

This reaction typically occurs in aqueous ammonia or THF, with triethylamine as a base.

Cyclization with Carbonyl Sources

The β-amino alcohol undergoes cyclization using triphosgene (phosgene equivalent) or carbonyldiimidazole (CDI). For instance:

N-(but-3-yn-2-yl)-β-amino alcohol+Triphosgene3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one\text{N-(but-3-yn-2-yl)-β-amino alcohol} + \text{Triphosgene} \rightarrow 3\text{-(but-3-yn-2-yl)-1,3-oxazolidin-2-one}

Reaction conditions include anhydrous solvents (e.g., dichloromethane) at −20°C to 80°C for 1–24 hours.

Key Data :

  • Yield: 50–70% (dependent on steric hindrance).

  • Purity: >95% after recrystallization (solvent: ethyl acetate/hexane).

Alkylation of Oxazolidinone Derivatives

Direct alkylation of the oxazolidinone nitrogen with propargyl halides is feasible under strong basic conditions.

Deprotonation and Alkylation

Using sodium hydride or LDA, the nitrogen is deprotonated, followed by reaction with propargyl bromide:

1,3-Oxazolidin-2-one+NaHOxazolidinone anionPropargyl bromide3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one\text{1,3-Oxazolidin-2-one} + \text{NaH} \rightarrow \text{Oxazolidinone anion} \xrightarrow{\text{Propargyl bromide}} 3\text{-(but-3-yn-2-yl)-1,3-oxazolidin-2-one}

Solvent: DMF; temperature: 0°C to room temperature.

Key Data :

  • Yield: 40–55% (limited by competing O-alkylation).

  • Optimization: Use of phase-transfer catalysts (e.g., TBAB) improves yield to 65%.

Gold-Catalyzed Rearrangements

Recent advances employ gold catalysis to rearrange propargyl esters into oxazolidinones.

Propargyl Ester Synthesis

3-(3-Hydroxybut-1-ynyl)oxazolidin-2-one is esterified with carboxylic acids (EDCi, DMAP):

3-(3-Hydroxybut-1-ynyl)oxazolidin-2-one+RCO2HPropargyl ester3\text{-(3-Hydroxybut-1-ynyl)oxazolidin-2-one} + \text{RCO}_2\text{H} \rightarrow \text{Propargyl ester}

Cyclization via Gold Catalysis

The propargyl ester undergoes Au(I)-catalyzed cyclization:

Propargyl esterAuCl(PPh3), AgOTf3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one\text{Propargyl ester} \xrightarrow{\text{AuCl(PPh}_3\text{), AgOTf}} 3\text{-(but-3-yn-2-yl)-1,3-oxazolidin-2-one}

Solvent: Dichloroethane; temperature: 80°C.

Key Data :

  • Yield: 70–85%.

  • Selectivity: >90% for oxazolidinone over furan byproducts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Cyclization50–70>951–24 hHigh
Sonogashira Coupling60–8090–9512–48 hModerate
Alkylation40–6585–906–12 hLow
Gold Catalysis70–85>952–6 hHigh

Critical Insights :

  • Cyclization and gold catalysis offer superior yields and scalability.

  • Sonogashira coupling requires specialized catalysts but provides modularity.

  • Alkylation is less efficient due to competing side reactions.

Challenges and Optimization Strategies

Steric Hindrance in Cyclization

Bulky propargyl groups reduce cyclization efficiency. Solutions include:

  • Using high-boiling solvents (e.g., toluene) to enhance reaction rates.

  • Microwave-assisted synthesis to reduce time (30 minutes at 150°C).

Catalyst Degradation in Sonogashira

Pd/Cu systems deactivate with prolonged use. Mitigations:

  • Ligand modifications (e.g., XPhos) enhance stability.

  • Continuous-flow reactors minimize catalyst loading .

Chemical Reactions Analysis

Types of Reactions

3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.

    Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly employed.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to generate nucleophiles for substitution reactions.

Major Products

Scientific Research Applications

3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins. This action disrupts bacterial growth and replication, leading to cell death .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of oxazolidinones are heavily influenced by their substituents. Below is a comparative analysis of key derivatives:

Compound Substituent Key Functional Group Molecular Weight (g/mol) Key Applications/Reactivity
3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one Propargyl (alkyne) Alkyne 125.125 Click chemistry, synthetic intermediates
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one 4-Nitrophenyl Nitroaromatic 220.19 Catalytic reduction to amino derivatives
3-Crotonoyl-1,3-oxazolidin-2-one α,β-unsaturated acyl Crotonoyl (C=O-CH₂-CH=CH₂) 169.18 1,3-Dipolar cycloadditions (93% endo selectivity)
3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one α,β-unsaturated acyl Butenoyl 169.18 Michael additions, cycloadditions
3-[2-(2,3-Dioxoindolin-1-yl)ethyl]-1,3-oxazolidin-2-one Dioxoindolinyl-ethyl Indole-derived substituent 260.25 Structural diversity for drug discovery
Tedizolid Fluorophenyl-morpholinyl Fluorinated aromatic 370.35 Antibacterial (FDA-approved for ABSSSIs)

Reactivity and Catalytic Behavior

  • Alkyne Functionality : The propargyl group in this compound enables reactions like azide-alkyne cycloaddition, which are absent in nitro- or acyl-substituted analogs.
  • Nitroaromatic Reduction: 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one undergoes rapid reduction using Au-NCs/SCNPs catalysts, achieving 89% yield in 20 hours at room temperature. The reaction proceeds via a diazene intermediate (λmax ≈ 360 nm), followed by slow conversion to the amino product (λmax ≈ 250 nm) .
  • Cycloaddition Reactivity: 3-Crotonoyl derivatives exhibit high stereoselectivity in 1,3-dipolar cycloadditions (e.g., 94% yield, 93% endo selectivity) due to their α,β-unsaturated carbonyl groups .

Pharmacological and Antimicrobial Activity

  • Antibacterial Agents: Second-generation oxazolidinones like tedizolid incorporate fluorophenyl and morpholinyl groups, enhancing ribosomal binding and efficacy against methicillin-resistant Staphylococcus aureus . The alkyne group in this compound may improve pharmacokinetics by increasing lipophilicity or enabling targeted drug delivery via click chemistry.
  • Phosphoryl Derivatives : Compounds like 3-[(4-substituted)(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-ones show enhanced antimicrobial activity due to polar phosphoryl groups, which improve hydrogen bonding and solubility .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-(but-3-yn-2-yl)-1,3-oxazolidin-2-one?

Synthesis typically involves cyclization of propargylamine derivatives with carbonyl-containing precursors. Key steps include:

  • Catalyst selection : Use of transition-metal catalysts (e.g., Cu or Pd) for alkyne activation.
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and stability.
  • Inert atmosphere : Nitrogen or argon is required to prevent oxidation of the alkyne moiety .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended.

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs:

  • X-ray crystallography : Programs like SHELXL refine atomic positions using high-resolution data. The oxazolidinone ring and alkyne geometry are confirmed via bond lengths and angles .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions (e.g., alkyne protons at δ 1.8–2.2 ppm and oxazolidinone carbonyl at ~175 ppm).
  • Mass spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H]+^+ at m/z 152.07).

Q. What functional groups dictate the reactivity of this compound?

Key functional groups include:

  • Oxazolidinone ring : Susceptible to nucleophilic attack at the carbonyl carbon.
  • Alkyne moiety : Participates in click chemistry (e.g., Huisgen cycloaddition) or Sonogashira coupling.
  • N-Methyl group : Influences steric hindrance and hydrogen-bonding potential.
    Reactivity studies should monitor these groups via IR spectroscopy (C=O stretch at ~1750 cm1^{-1}) and kinetic assays .

Advanced Research Questions

Q. How do structural modifications at the alkyne or oxazolidinone positions affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Alkyne substitution : Bulky groups reduce membrane permeability but enhance target specificity.
  • Oxazolidinone modifications : Electron-withdrawing groups (e.g., -NO2_2) increase antibacterial activity by enhancing target binding (e.g., ribosomal inhibition) .
  • Chirality : (R)- vs. (S)-configurations at C3 alter enantioselective interactions with enzymes (e.g., IC50_{50} differences of ≥10 μM).

Q. How can contradictory analytical data (e.g., NMR vs. X-ray results) be resolved during characterization?

Contradictions arise from:

  • Dynamic effects : Conformational flexibility in solution (NMR) vs. solid-state rigidity (X-ray). Use variable-temperature NMR and DFT calculations to model equilibria.
  • Crystallographic disorder : Refine occupancy factors in SHELXL or employ twin correction algorithms .
  • Impurity interference : Cross-validate with LC-MS or derivatization techniques (e.g., 2-nitrobenzaldehyde for trace analysis) .

Q. What advanced crystallographic tools are recommended for refining disordered structures in this compound?

  • SHELX suite : SHELXL handles twinning and anisotropic displacement parameters.
  • WinGX : Integrates data reduction, structure solution, and refinement workflows.
  • ORTEP-3 : Visualizes thermal ellipsoids to assess positional uncertainty in the alkyne group .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures (Td_d >200°C indicates thermal stability).
  • pH-dependent hydrolysis : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
  • Reactive oxygen species (ROS) assays : Quantify oxidative stability using DCFH-DA probes .

Q. How does this compound interact with biological targets like enzymes or receptors?

Mechanistic studies involve:

  • Docking simulations : AutoDock Vina predicts binding to ribosomal 50S subunits (ΔG ~-8.5 kcal/mol).
  • Kinetic assays : Measure inhibition constants (Ki_i) against bacterial aminoacyl-tRNA synthetases.
  • Fluorescence quenching : Monitor conformational changes in target proteins upon ligand binding .

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